
FMoc-L-Dap(Boc)-OH. H2O
Descripción general
Descripción
FMoc-L-Dap(Boc)-OH. H2O is a compound used in peptide synthesis . It is also known as Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid . The compound has a molecular formula of C23H26N2O6 .
Molecular Structure Analysis
The molecular weight of this compound is 426.46 . The SMILES string representation of the molecule isCC(C)(C)OC(=O)NCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Protected Amino Acids
A synthetic strategy has been developed for the preparation of orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), where the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is combined with acid-labile tert-butyloxycarbonyl (Boc) moieties. This approach utilizes reductive amination and oxidation steps to introduce the necessary functional groups, maintaining the chirality of the starting amino acid template throughout the synthetic process (Temperini et al., 2020).
Peptide Synthesis
FMoc-L-Dap(Boc)-OH. H2O is used in peptide synthesis, leveraging the Fmoc group for N-α-protection, which is pivotal in solid-phase peptide synthesis (SPPS). The Boc group provides orthogonal protection, allowing selective deprotection and coupling steps. This dual protection strategy facilitates the synthesis of complex peptides and proteins by sequential addition of amino acids (Rao et al., 2006).
Polypeptide Synthesis Improvement
The compound plays a crucial role in simplifying and improving the synthetic methods of polypeptides. By providing protection to amino groups, it enables the preparation of intermediates like Fmoc-L-Lys(Boc)-OH, which are essential for constructing polypeptides with desired sequences and functionalities (Zhao & Key, 2013).
Oligomerization of PNA Monomers
Fmoc/Boc-protected PNA monomers, including those derived from this compound, are used in the oligomerization process to create peptide nucleic acids (PNAs). This approach allows for the inclusion of non-standard bases like 2,6-diaminopurine, enhancing the selective binding capabilities of PNAs to complementary DNA strands, thus broadening their application in genetic research and diagnostics (St Amant & Hudson, 2012).
Self-Assembled Nanostructures
The self-assembly properties of this compound and related compounds have been explored for the formation of nanostructures. These compounds can self-assemble into various morphologies, such as spheres, rods, and nanotubes, under different conditions. This capability is of great interest in the fields of material science and nanotechnology, where such structures could be used as building blocks for more complex systems (Gour et al., 2021).
Mecanismo De Acción
Target of Action
FMoc-L-Dap(Boc)-OH. H2O is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a crucial component in the fabrication of functional materials .
Mode of Action
The compound interacts with its targets through a combination of hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by FMoc-L-Dap(Boc)-OH. H2O are primarily related to the self-assembly of peptides . The compound’s aromatic side chains, such as those in Fmoc-β-(2-naphthyl)-alanine, promote self-assembly by forming π-π interactions both between Fmoc groups and side-chain phenyl rings .
Pharmacokinetics
The pharmacokinetics of FMoc-L-Dap(Boc)-OHThe compound’s self-assembly features and potential applications suggest that it may have unique pharmacokinetic properties that warrant further investigation .
Result of Action
The primary result of FMoc-L-Dap(Boc)-OH. H2O’s action is the formation of self-assembled structures . These structures have potential applications in various fields, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutics, and antibiotics .
Action Environment
The action of FMoc-L-Dap(Boc)-OH. H2O can be influenced by various environmental factors. For instance, the balance among aggregation forces within the peptide sequences, such as van der Waals forces, hydrogen bonding, and π–π stacking, can affect the gelification process
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6.H2O/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27);1H2/t19-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGXYBNQAZAQRZ-FYZYNONXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




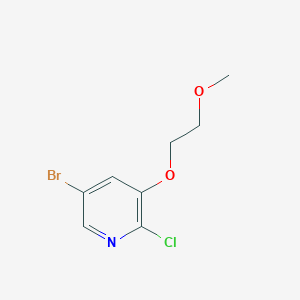
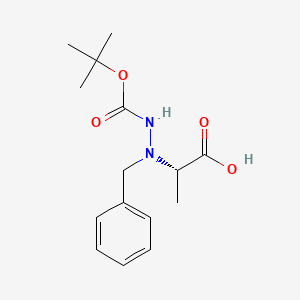

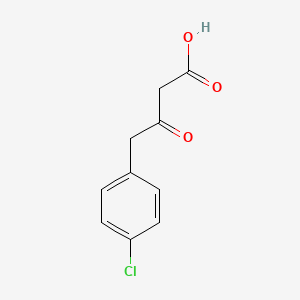
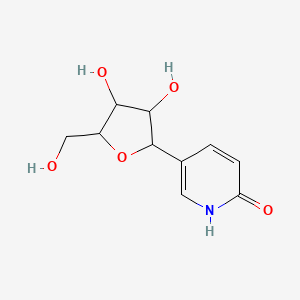
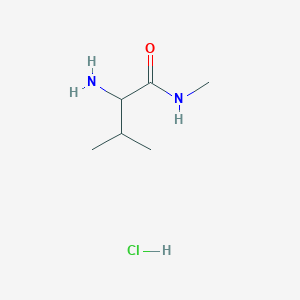
![4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol](/img/structure/B3112289.png)
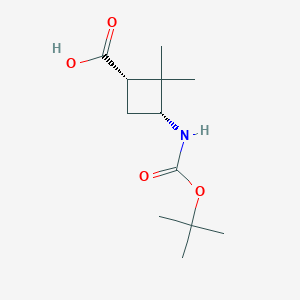
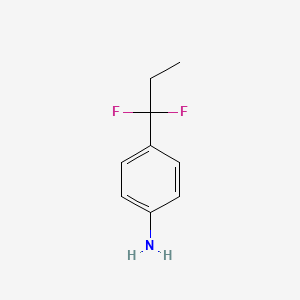
![N-[(4-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112354.png)
![N-[(3-chlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112358.png)
![N-[(3,4-dichlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112361.png)
